2,5-Diphenylfuran

Description

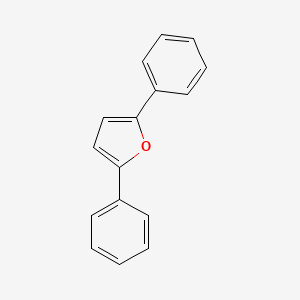

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPDHIIPAKIKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022142 | |

| Record name | 2,5-Diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-83-9 | |

| Record name | 2,5-Diphenylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIPHENYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FGD8BE3PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-diphenylfuran, with a focus on its relevance in materials science and drug development.

Core Properties of this compound

This compound is a solid, crystalline organic compound with the chemical formula C₁₆H₁₂O. It consists of a central furan ring substituted with phenyl groups at the 2 and 5 positions. This structure imparts significant chemical stability and unique photophysical properties.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O | [1][2] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 955-83-9 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 86-90 °C | [2] |

| Boiling Point | 345 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H) | [1] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | [1] |

| Infrared (IR) | ν_max (cm⁻¹): 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Paal-Knorr synthesis and synthesis from 1,4-diphenyl-1,3-butadiene being two of the most common and effective methods.

Experimental Protocol 1: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of furans from 1,4-dicarbonyl compounds. In the case of this compound, the starting material is 1,4-diphenyl-1,4-butanedione (also known as 1,2-dibenzoylethane). The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

Materials:

-

1,4-diphenyl-1,4-butanedione (1 mmol)

-

Choline chloride/urea or choline chloride/glycerol (1 mL)

-

Water (2 mL)

-

Methylene chloride (4 mL)

Procedure:

-

A solution of 1,4-diphenyl-1,4-butanedione (1 mmol) in choline chloride/urea or choline chloride/glycerol (1 mL) is heated to 80 °C.[1]

-

The reaction mixture is stirred at this temperature for the designated time (e.g., 72 hours for high yield).[1]

-

After cooling to room temperature, the reaction is diluted with water (2 mL).[1]

-

The product is extracted with methylene chloride (4 mL).[1]

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to afford the this compound product.[1]

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol 2: Synthesis from trans,trans-1,4-Diphenyl-1,3-Butadiene

This method involves a two-step process starting from the commercially available trans,trans-1,4-diphenyl-1,3-butadiene. The first step is a [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate, which is then deoxygenated to yield the furan.

Step 1: Synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine (Endoperoxide Intermediate)

Materials:

-

trans,trans-1,4-Diphenyl-1,3-butadiene (412 mg, 2.00 mmol)

-

Rose Bengal disodium salt (6 mg, 0.005 mmol)

-

Dichloromethane/Methanol (19:1, 60 mL)

Procedure:

-

In a suitable reaction vessel, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and Rose Bengal disodium salt (6 mg, 0.005 mmol) in 60 mL of a 19:1 mixture of dichloromethane and methanol.[1]

-

Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture to generate singlet oxygen in situ.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to yield the endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine, as a colorless solid.[1]

Step 2: Synthesis of this compound

Materials:

-

3,6-Diphenyl-3,6-dihydro-1,2-dioxine (120 mg, 0.50 mmol)

-

Triphenylphosphine (PPh₃) (144 mg, 0.55 mmol)

-

Carbon tetrabromide (CBr₄) (182 mg, 0.55 mmol)

-

Suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the endoperoxide (120 mg, 0.50 mmol) in a suitable solvent in a round-bottom flask.[1]

-

Add triphenylphosphine (144 mg, 0.55 mmol) and carbon tetrabromide (182 mg, 0.55 mmol) to the solution.[1] This combination of reagents is known as the Appel reagent, which facilitates the deoxygenation.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to obtain this compound as a colorless solid.[1]

Caption: Synthesis of this compound from butadiene.

Applications of this compound

The unique electronic and photophysical properties of this compound make it a valuable compound in both materials science and drug development.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are utilized as blue-emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation system of the molecule allows for efficient electroluminescence. In an OLED device, under an applied voltage, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer, which contains the this compound derivative, to form excitons. The radiative decay of these excitons results in the emission of light. The specific color and efficiency of the emission can be tuned by modifying the chemical structure of the furan core and its substituents.

Drug Development: Anticancer and Multidrug Resistance Reversal

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this compound have been shown to exhibit cytotoxic activity against various cancer cell lines.

One of the key mechanisms of action for some of these derivatives is the inhibition of P-glycoprotein (P-gp).[3] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. By inhibiting P-gp, this compound derivatives can restore the efficacy of conventional anticancer drugs.[3][4]

Furthermore, recent studies have explored this compound derivatives as potential inhibitors of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. Inhibiting the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-diphenylfuran, a versatile organic compound with significant applications in materials science and organic synthesis.[1] The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a stable organic compound featuring two phenyl groups attached to a furan ring, which enhances its reactivity and stability.[1] It typically appears as a white to light yellow crystalline powder.[1][2]

Quantitative Data Summary

The physical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O[1][3] |

| Molecular Weight | 220.27 g/mol [1][3][4] |

| CAS Number | 955-83-9[1][5] |

| Appearance | White to light yellow crystalline powder[1][2] |

| Melting Point | 86-90 °C[1][5][6] |

| Boiling Point | 345 °C[1][5][6] |

| Density | ~1.06-1.09 g/cm³[5][6][7] |

| Flash Point | 164.3 °C[5][7] |

| Solubility | Soluble in Methanol[6] |

| Purity | ≥ 98% (determined by Gas Chromatography)[1] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.75 (s, 2H)[6] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[6] |

| Infrared (IR, ν_max) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 cm⁻¹[6] |

Experimental Protocols: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from trans,trans-1,4-diphenyl-1,3-butadiene.[3][6] An alternative, modern approach utilizes a continuous-flow method.[8][9]

Batch Synthesis Protocol:

-

Formation of the Endoperoxide Intermediate: trans,trans-1,4-diphenyl-1,3-butadiene (2.00 mmol) and a photosensitizer like Rose Bengal disodium salt (0.005 mmol) are dissolved in a 19:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[3][6] The solution is irradiated with light in the presence of oxygen to yield the intermediate endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine.[3][6] This intermediate can be isolated via column chromatography.[6]

-

Conversion to this compound: The isolated endoperoxide (0.50 mmol) is then treated with triphenylphosphine (PPh₃, 0.55 mmol) and carbon tetrabromide (CBr₄, 0.55 mmol).[6] This reaction results in the formation of this compound.[6]

-

Purification: The final product is purified by column chromatography to yield a colorless solid.[6]

Continuous-Flow Synthesis:

A more streamlined, transition-metal-free synthesis can be performed using a continuous-flow setup.[8] This method involves the oxidation of a 1,3-diene precursor with singlet oxygen, followed by an Appel reagent-mediated dehydration.[8][9] This approach often leads to improved yields and eliminates the need to isolate the potentially unstable endoperoxide intermediate.[8][10]

Visualization of Synthesis Workflow

The following diagram illustrates the batch synthesis pathway for this compound from its diene precursor.

Caption: Batch synthesis workflow of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C16H12O | CID 70387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furan, 2,5-diphenyl- | CAS#:955-83-9 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 955-83-9 [m.chemicalbook.com]

- 7. CAS No.955-83-9 | this compound | chem960.com [chem960.com]

- 8. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Molecular Structure of 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,5-diphenylfuran, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document details the molecule's structural parameters, spectroscopic signature, and relevant experimental protocols, offering a core resource for professionals in drug development and scientific research.

Molecular Structure and Geometry

This compound (C₁₆H₁₂O) is a five-membered aromatic furan ring substituted with a phenyl group at the 2 and 5 positions. The molecule's planarity and extended π-conjugation, encompassing the furan ring and both phenyl substituents, are key determinants of its chemical and physical properties.

Table 1: Computed Molecular Geometry of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-O (furan) | 1.37 |

| C=C (furan) | 1.38 | |

| C-C (furan) | 1.43 | |

| C-C (furan-phenyl) | 1.46 | |

| C-C (phenyl, avg.) | 1.40 | |

| C-H (furan, avg.) | 1.08 | |

| C-H (phenyl, avg.) | 1.09 | |

| Bond Angles (°) | C-O-C (furan) | 106.5 |

| O-C=C (furan) | 110.8 | |

| C-C-C (furan) | 106.0 | |

| C-C-H (furan) | 129.5 | |

| C(furan)-C(phenyl)-C(phenyl) | 120.0 | |

| Dihedral Angles (°) | C-C-C-C (furan ring) | ~0 |

| C(furan)-C(phenyl) twist | Variable, near planar |

Note: These values are derived from computational models and serve as a close approximation of the actual molecular geometry.

The planarity of the furan ring is a key structural feature. The dihedral angles between the furan ring and the two phenyl rings are relatively small, indicating a largely planar overall structure. This extended conjugation is responsible for the compound's characteristic UV-Vis absorption and fluorescence properties.

An In-depth Technical Guide to 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-diphenylfuran, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role in contemporary research, particularly in the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

The compound with the CAS Number 955-83-9 is designated as This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It belongs to the diphenylfuran class of compounds, where two phenyl groups are attached to a central furan ring at the 2 and 5 positions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O | [2][3][4] |

| Molecular Weight | 220.27 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 86-90 °C | [2][4] |

| Boiling Point | 345 °C | [2][4] |

| Solubility | Soluble in Methanol | [2] |

| Density | ~1.059 g/cm³ (estimate) | [2] |

| InChIKey | VUPDHIIPAKIKAB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H)[3] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3[3] |

| Infrared (IR) (ν_max, cm⁻¹) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386[3] |

| Mass Spectrometry (MS) | Available through various databases such as NIST.[1][6] |

| UV-Vis | Spectra available in the Wiley KnowItAll UV-Vis Spectral Library.[7] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the Paal-Knorr synthesis being a classical and widely used method.[8][9] More recently, transition-metal-free approaches have been explored to provide more sustainable and efficient syntheses.[10][11]

The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[8] The reaction proceeds via an acid-catalyzed cyclization and dehydration of the diketone.[9][12]

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Reactants : 1,4-Diphenyl-1,4-butanedione (1 mmol) and a suitable acidic catalyst (e.g., HCl, H₂SO₄, p-TsOH) or a dehydrating agent (e.g., P₂O₅, Ac₂O).[12]

-

Solvent : A suitable solvent such as toluene or a deep eutectic solvent like choline chloride/urea can be used.[3]

-

Procedure : a. Dissolve the 1,4-diphenyl-1,4-butanedione in the chosen solvent. b. Add the acid catalyst or dehydrating agent to the solution. c. Heat the reaction mixture to 80 °C and stir for the required duration (which can be up to 72 hours).[3] d. Upon completion, cool the reaction to room temperature. e. If using a deep eutectic solvent, dilute the mixture with water and extract the product with an organic solvent like methylene chloride.[3] f. Dry the organic layer, filter, and concentrate under vacuum to yield the crude product. g. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

- 1. This compound | C16H12O | CID 70387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 955-83-9 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Furan, 2,5-diphenyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2,5-Diphenylfuran: Discovery, History, and Synthesis

Introduction

2,5-Diphenylfuran is a heterocyclic aromatic organic compound that holds significance in various fields of chemical research, including medicinal chemistry and materials science. Its rigid, planar structure and extended π-conjugation system, arising from the two phenyl substituents on the furan ring, impart unique photophysical and electronic properties. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of synthetic methods for the furan ring system in the late 19th century. While a singular "discovery" of this compound is not well-documented, its synthesis became achievable through the pioneering work of German chemists Carl Paal and Ludwig Knorr, and later, Franz Feist and Erich Bénary.

The Paal-Knorr synthesis , first reported in 1884, provided a general and versatile method for synthesizing substituted furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed cyclization and dehydration of a 1,4-diketone laid the fundamental groundwork for the preparation of a wide array of furan derivatives, including this compound from 1,4-diphenyl-1,4-butanedione.[3]

Independently, the Feist-Bénary synthesis , with contributions from Franz Feist in 1902 and Erich Bénary in 1911, offered an alternative pathway to substituted furans.[4][5] This method involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[6]

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid at room temperature. Its key physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O | [7] |

| Molecular Weight | 220.27 g/mol | [7] |

| Melting Point | 86-90 °C | [7] |

| Boiling Point | 345 °C | [7] |

| Density | 1.0588 g/cm³ (rough estimate) | [7] |

| Solubility | Soluble in Methanol | [7] |

Spectroscopic Data

| Spectroscopy | Wavelength/Chemical Shift | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H, J = 7.3 Hz), 7.43 (t, 4H, J = 7.5 Hz), 7.29 (t, 2H, J = 7.5 Hz), 6.76 (s, 2H) | [8] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | [7] |

| Infrared (IR) (ν_max, cm⁻¹) | 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 | [8] |

| UV-Vis | Spectra available | [9] |

Experimental Protocols for Synthesis

The following sections detail the generalized experimental protocols for the two primary classical methods used to synthesize this compound.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis remains one of the most important methods for the preparation of furans and involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[10]

General Procedure:

A solution of the 1,4-dione (1 mmol) in a suitable solvent such as a choline chloride/urea or choline chloride/glycerol mixture (1 mL) is heated to 80 °C and stirred for a designated time (e.g., 72 hours).[8] After cooling to room temperature, the reaction mixture is diluted with water (2 mL) and extracted with a suitable organic solvent like methylene chloride (4 mL).[8] The organic layer is then separated, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the furan product.[8]

Starting Material: 1,4-diphenyl-1,4-butanedione

Catalyst: Protic acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnBr₂, BF₃·Et₂O).[2]

Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound, catalyzed by a base.[4][6]

General Procedure:

The α-halo ketone and the β-dicarbonyl compound are reacted in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like ethanol, THF, or DMF.[6] The reaction is typically conducted at a temperature between 50-100 °C.[6] The reaction proceeds via the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the substituted furan.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Paal-Knorr reaction provides a clear example of a chemical pathway that can be visualized.

Paal-Knorr Furan Synthesis Pathway

The following diagram illustrates the reaction mechanism of the Paal-Knorr synthesis for the formation of a furan ring from a 1,4-diketone.

Caption: Reaction mechanism of the Paal-Knorr furan synthesis.

Experimental Workflow for a Modern Synthesis of this compound

Recent advancements have led to the development of more modern and efficient methods for the synthesis of 2,5-diaryl furans, such as the transition-metal-free continuous-flow synthesis.[11]

Caption: Experimental workflow for a modern continuous-flow synthesis of 2,5-diaryl furans.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 955-83-9 | Benchchem [benchchem.com]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. Feist-Benary_synthesis [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 955-83-9 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of Diphenylfurans: A Technical Guide for Researchers

Introduction: Diphenylfurans, a class of heterocyclic compounds characterized by a central furan ring substituted with two phenyl groups, are of significant interest in organic synthesis and medicinal chemistry. The aromatic furan core, coupled with the steric and electronic influence of the phenyl substituents, imparts unique chemical properties and biological activities to these molecules. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of diphenylfurans, with a focus on their applications in drug development.

Synthesis of Diphenylfurans

The construction of the diphenylfuran scaffold can be achieved through several classical and modern synthetic methodologies. The most prominent among these are the Paal-Knorr synthesis and the Fiest-Benary synthesis.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[1] For the synthesis of 2,5-diphenylfuran, the requisite precursor is 1,4-diphenyl-1,4-butanedione.

Reaction Scheme:

Figure 1: General scheme of the Paal-Knorr synthesis for this compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

A general procedure involves heating a solution of the 1,4-dione in the presence of a dehydrating agent.

-

Materials: 1,4-diphenyl-1,4-butanedione, acetic anhydride, anhydrous zinc chloride.

-

Procedure:

-

To a solution of 1,4-diphenyl-1,4-butanedione in acetic anhydride, a catalytic amount of anhydrous zinc chloride is added.

-

The mixture is heated to reflux for a designated period, typically 1-2 hours.

-

After cooling to room temperature, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride.

-

The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford pure this compound.

-

Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides access to substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[4] This method is particularly useful for preparing furans with ester or ketone substituents. For the synthesis of a diphenylfuran derivative, such as ethyl this compound-3-carboxylate, one could envision reacting phenacyl bromide with ethyl benzoylacetate.

Reaction Scheme:

Figure 2: General scheme of the Fiest-Benary synthesis for a diphenylfuran derivative.

Experimental Protocol: Fiest-Benary Synthesis of a Diphenylfuran Derivative

The reaction is typically carried out in a suitable solvent with an organic base.

-

Materials: α-halo ketone (e.g., phenacyl bromide), β-dicarbonyl compound (e.g., ethyl benzoylacetate), base (e.g., pyridine or triethylamine), solvent (e.g., ethanol or DMF).

-

Procedure:

-

The β-dicarbonyl compound is dissolved in the chosen solvent, and the base is added.

-

The α-halo ketone is then added to the solution, and the mixture is heated, typically between 50-100 °C, for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of diphenylfurans are influenced by the position of the phenyl substituents on the furan ring. The most studied isomer is this compound.

| Property | This compound | 3,4-Diphenylfuran | 2,4-Diphenylfuran |

| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₂O | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol | 220.27 g/mol | 220.27 g/mol |

| Melting Point | 90-92 °C | Not readily available | Not readily available |

| Boiling Point | 343-345 °C | Not readily available | Not readily available |

| Solubility | Soluble in hot ethanol, ether, benzene | Not readily available | Not readily available |

| ¹H NMR (CDCl₃, δ) | 7.71 (d, 4H), 7.40 (t, 4H), 7.27 (t, 2H), 6.75 (s, 2H) | ~7.4 (m, 10H), ~7.2 (s, 2H) | Not readily available |

| ¹³C NMR (CDCl₃, δ) | 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | Not readily available | Not readily available |

| IR (cm⁻¹) | 3060, 1598, 1490, 1450, 1020, 915, 760, 690 | Not readily available | Not readily available |

Chemical Reactivity

The furan ring in diphenylfurans is an electron-rich aromatic system, which dictates its reactivity. It can act as a diene in cycloaddition reactions and undergoes electrophilic substitution, primarily at the positions adjacent to the oxygen atom.

Electrophilic Substitution

Electrophilic attack on the furan ring is significantly faster than on benzene. For this compound, the remaining free positions on the furan ring (positions 3 and 4) are less reactive towards electrophiles due to the directing effect of the phenyl groups. However, under forcing conditions, substitution can occur. For other isomers like 3,4-diphenylfuran, electrophilic substitution is expected to occur at the 2- and 5-positions.

Logical Relationship of Electrophilic Substitution on 3,4-Diphenylfuran:

Figure 3: Logical workflow for electrophilic substitution on 3,4-diphenylfuran.

Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5] This reactivity can be exploited to synthesize complex bicyclic structures. The reaction of a diphenylfuran with a suitable dienophile, such as maleic anhydride, would lead to the formation of an oxabicycloheptene derivative.[6] The reaction is often reversible.

Experimental Workflow: Diels-Alder Reaction

Figure 4: A typical experimental workflow for a Diels-Alder reaction involving a diphenylfuran.

Applications in Drug Development

Diphenylfuran derivatives have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities. A significant area of research has focused on their role as anti-inflammatory and anti-cancer agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are key in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain 3,4-diarylfuran-2(5H)-one derivatives, structurally related to diphenylfurans, have been identified as selective COX-1 or COX-2 inhibitors.[7][9] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

For instance, derivatives of 3,4-diphenylfuran-2-one have been synthesized and evaluated for their anti-proliferative effects on prostate cancer cells, with some compounds showing potent activity.[8] Furthermore, 2,5-diaryl substituted furans functionalized with amino acids have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties.[10]

Signaling Pathway Context:

Figure 5: Simplified signaling pathway showing the role of COX enzymes and their inhibition by diphenylfuran derivatives.

The development of diphenylfuran-based COX inhibitors highlights the therapeutic potential of this chemical scaffold. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and selectivity of these compounds, paving the way for novel anti-inflammatory and anti-cancer drugs.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. docsity.com [docsity.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective synthesis and anti-proliferative effects on prostate cancer evaluation of 5-substituted-3,4-diphenylfuran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2,5-Diphenylfuran Scaffold: Characteristics, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diphenylfuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties confer a diverse range of biological activities, making it a promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, physicochemical characteristics, and key biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential.

Core Physicochemical Characteristics

The this compound scaffold consists of a central five-membered furan ring substituted with phenyl groups at the 2 and 5 positions. This arrangement results in a planar, aromatic system with extended π-conjugation, which is crucial for its interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O | |

| Molecular Weight | 220.27 g/mol | [1] |

| Melting Point | 86-90 °C | [2] |

| Boiling Point | 345 °C | [2] |

| LogP | 4.3 | [1] |

| Appearance | White to light yellow powder/crystal | |

| Topological Polar Surface Area | 13.1 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various methods, with the Paal-Knorr synthesis being a classical and widely used approach. More contemporary, transition-metal-free methods have also been developed, offering improved efficiency and milder reaction conditions.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5] For the synthesis of this compound, the precursor is 1,4-diphenyl-1,4-butanedione.

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Reaction Setup: To a solution of 1,4-diphenyl-1,4-butanedione (1 mmol) in a suitable solvent such as glacial acetic acid or toluene (10 mL), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Features of 2,5-Diphenylfuran

This technical guide provides a comprehensive overview of the core electronic features of this compound, a versatile organic compound with significant applications in materials science, medicinal chemistry, and organic synthesis.[1][2] Its unique structure, characterized by two phenyl groups attached to a furan ring, imparts notable photophysical and electrochemical properties.[1][3] This document details its electronic characteristics, the experimental protocols used for their determination, and visual representations of key experimental workflows.

Electronic and Photophysical Properties

The extended π-conjugation in this compound, arising from the phenyl substituents, is the primary determinant of its electronic and optical properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3]

Electrochemical Properties

The electrochemical behavior of this compound has been investigated to understand its electron-donating and accepting capabilities. These properties are crucial for its application in organic electronics.

| Property | Value | Method | Reference |

| Oxidation Potential (Eox) | +0.83 V (irreversible) | Cyclic Voltammetry | [4] |

| Reduction Potential (Ered) | -2.23 V | Cyclic Voltammetry | [4] |

Frontier Molecular Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental parameters that govern the electronic behavior of a molecule, including its charge transport characteristics and its performance in electronic devices. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap, which can be estimated from both electrochemical and optical data.[5]

| Parameter | Energy (eV) | Method | Reference |

| HOMO | -5.64 | Calculated from Oxidation Potential | [4] |

| LUMO | -2.23 | Calculated from Reduction Potential | [4] |

| HOMO-LUMO Gap (Electrochemical) | 3.41 | Calculated from HOMO and LUMO | [4] |

Photophysical Properties

This compound exhibits interesting photophysical properties, making it suitable for applications in fluorescence and photochemistry, such as in the development of fluorescent probes and sensors.[1]

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 320-360 nm | Dichloromethane | [6] |

| Emission Maximum (λem) | 365-500 nm | Dichloromethane | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the electronic features of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of chemical species.[7]

Objective: To determine the oxidation and reduction potentials of this compound.

Instrumentation:

-

Potentiostat

-

Electrochemical cell with a three-electrode setup:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire)

-

Materials:

-

This compound (analyte)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)[8]

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - Bu4NPF6 or Tetrabutylammonium tetrafluoroborate - Bu4NBF4)[8]

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.[8]

-

Electrode Cleaning: Thoroughly clean the working, reference, and counter electrodes before each experiment.[8]

-

Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

-

Experimental Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Data Acquisition:

-

Perform a background scan of the solvent and electrolyte solution to determine the potential window.

-

Run the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and then reversing the scan direction. A typical scan rate is 50-100 mV/s.[8][9]

-

Record at least three consecutive scans to ensure the reproducibility of the voltammogram.[8]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions.

Objective: To determine the absorption spectrum and the optical band gap of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Dioxane, or Chloroform)[10]

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance value between 0.2 and 0.8 at the absorption maximum.[11]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Fill another quartz cuvette with the sample solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[5]

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the equation: Egopt = 1240 / λonset.[6]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample that has absorbed light, providing insights into its excited state properties.

Objective: To determine the emission spectrum and fluorescence quantum yield of this compound.

Instrumentation:

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).[12]

-

Quartz cuvettes (1 cm path length)

Materials:

-

This compound

-

Spectroscopic grade solvent

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Excitation and Emission Scans:

-

Record the absorption spectrum to determine the optimal excitation wavelength (usually the λmax).

-

Set the excitation wavelength and scan the emission spectrum over a range of longer wavelengths.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the fluorescence spectra of both the sample and a standard reference under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Visualizations

The following diagrams illustrate the experimental workflows and the relationships between the measured and calculated electronic properties of this compound.

Caption: Workflow for Cyclic Voltammetry Experiment.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Caption: Relationship between Experimental Data and Electronic Properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 955-83-9 | Benchchem [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of furan derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. It covers their fundamental properties, synthesis, and diverse biological activities, with a focus on their anti-inflammatory and antimicrobial potential. Detailed experimental protocols for key synthetic methods and biological assays are provided, alongside quantitative data and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Concepts: The Furan Scaffold

Furan is a five-membered aromatic heterocycle containing one oxygen atom. This fundamental structure imparts unique physicochemical properties that make it a valuable scaffold in drug design. The oxygen atom influences the ring's electronics, making it an electron-rich system susceptible to electrophilic substitution. The aromaticity of the furan ring contributes to the stability of its derivatives.

Synthesis of Furan Derivatives

The versatile furan ring can be synthesized through various methods, with the Paal-Knorr synthesis and the Feist-Benary synthesis being two of the most classical and widely used approaches.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a straightforward and efficient method for preparing substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and involves an intramolecular cyclization followed by dehydration.[1][2]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol outlines the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, a classic example of the Paal-Knorr furan synthesis.

-

Materials:

-

2,5-Hexanedione

-

Sulfuric acid (concentrated)

-

Water

-

Round-bottomed flask

-

Condenser

-

Heating mantle

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottomed flask equipped with a condenser and stirring apparatus, place 2,5-hexanedione.

-

Add a stoichiometric amount of water and a sub-stoichiometric amount of concentrated sulfuric acid (e.g., 4 mol%).[3]

-

Heat the reaction mixture at 50°C with continuous stirring for 24 hours.[3]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture can be worked up by neutralization with a suitable base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., diethyl ether).

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethylfuran.

-

Purify the product by distillation.

-

Logical Workflow for Paal-Knorr Synthesis:

References

A Comprehensive Technical Guide to the Photophysical Properties of 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenylfuran (DPF) is a versatile aromatic hydrocarbon belonging to the furan family, characterized by a central furan ring substituted with two phenyl groups at the 2 and 5 positions. This molecular architecture imparts significant chemical stability and unique photophysical properties, making it a compound of considerable interest in diverse scientific and industrial domains. Its applications span from a fundamental building block in organic synthesis to a functional material in advanced technologies such as organic light-emitting diodes (OLEDs) and as a sensitive fluorescent probe. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development.

Core Photophysical Properties of this compound

Data Presentation

The following tables summarize the key photophysical data for 2,5-diphenyloxazole (PPO) in cyclohexane, which can be considered a reasonable analogue for this compound under similar conditions.

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 307 nm | Cyclohexane |

| Molar Extinction Coefficient (ε) | 23,500 M-1cm-1 | Cyclohexane |

| Emission Maximum (λem) | 359 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φf) | 1.00 | Cyclohexane |

| Fluorescence Lifetime (τf) | 1.4 ns | Cyclohexane |

Experimental Protocols

The determination of the photophysical properties of aromatic compounds like this compound involves a series of well-established spectroscopic techniques. Below are detailed methodologies for the key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission, which are indicative of the energy transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 0.8 at the absorption maximum to ensure linearity and avoid inner filter effects.

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the this compound solution over a relevant wavelength range (typically 200-500 nm).

-

The wavelength at which the highest absorbance is observed is the absorption maximum (λabs).

-

-

Emission Spectrum Acquisition:

-

Excite the sample at its absorption maximum (λabs).

-

Scan the emission wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a chosen solvent.

-

Measurement: Measure the absorbance of each solution at the absorption maximum (λabs) using a UV-Vis spectrophotometer.

-

Calculation: According to the Beer-Lambert law (A = εbc), plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear plot will be the molar extinction coefficient (ε) multiplied by the path length (b) of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectra of each solution, ensuring identical experimental conditions (excitation wavelength, slit widths, etc.).

-

-

Calculation: The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

-

Data Acquisition:

-

The sample is excited with short pulses of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulses.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τf).

Visualization of Experimental Workflows

To provide a clear understanding of the experimental procedures, the following diagrams illustrate the workflows for key photophysical measurements.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Diphenylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenylfuran is a key structural motif found in a variety of organic molecules with significant applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. Its derivatives have shown a range of biological activities, making the development of efficient and scalable synthetic routes to this scaffold a topic of considerable interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound via several established methods, including the Paal-Knorr synthesis, a transition-metal-free approach from a diene precursor, and the Feist-Benary synthesis.

Synthetic Strategies Overview

Several synthetic methodologies can be employed to construct the this compound core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The primary methods covered in these notes are:

-

Paal-Knorr Furan Synthesis: A classical and widely used method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

-

Transition-Metal-Free Synthesis from a Diene: A modern approach that proceeds via the formation and subsequent rearrangement of an endoperoxide intermediate.

-

Feist-Benary Furan Synthesis: A versatile method for constructing furans from α-halo ketones and β-dicarbonyl compounds.

The following sections provide a detailed comparison of these methods, step-by-step experimental protocols, and visualizations of the reaction pathways.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic methods for preparing this compound, allowing for easy comparison of their efficiencies and reaction conditions.

| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Paal-Knorr Synthesis | 1,4-Diphenyl-1,4-butanedione | p-Toluenesulfonic acid | Toluene | Reflux | 2 | 85-95 |

| Paal-Knorr (Microwave) | 1,4-Diphenyl-1,4-butanedione | Acidic Catalyst | - | High | Minutes | High |

| Transition-Metal-Free | trans,trans-1,4-Diphenyl-1,3-butadiene | 1. Rose Bengal, O₂, light2. PPh₃, CBr₄ | 1. CH₂Cl₂/MeOH2. CH₂Cl₂ | 1. Room Temp.2. 0 to Room Temp. | 1. 1202. 16 | ~64 (overall) |

| Feist-Benary Synthesis | Phenacyl bromide, Ethyl benzoylacetate | Base (e.g., NaOEt) | Ethanol | Reflux | Variable | Moderate to Good |

Experimental Protocols

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.

Protocol:

-

To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%).

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing for 2 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

A microwave-assisted variation of the Paal-Knorr synthesis can significantly reduce reaction times to mere minutes while maintaining high yields.[3]

Transition-Metal-Free Synthesis from a Diene

This modern, two-step approach avoids the use of metal catalysts and proceeds through a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which is then converted to the furan.

Protocol:

Step 1: Endoperoxide Formation

-

In a suitable photoreactor, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and Rose Bengal (6 mg, 0.005 mmol) in a 19:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (60 mL).

-

Irradiate the solution with a visible light source while bubbling a gentle stream of oxygen through the mixture.

-

Monitor the reaction by TLC until the starting diene is consumed (this may take several hours to days depending on the light source).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate endoperoxide (yield: ~65%).

Step 2: Furan Formation

-

Dissolve the endoperoxide (120 mg, 0.50 mmol) in CH₂Cl₂ (10 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, add triphenylphosphine (PPh₃, 144 mg, 0.55 mmol) to a solution of carbon tetrabromide (CBr₄, 182 mg, 0.55 mmol) in CH₂Cl₂ (5 mL) at 0 °C.

-

Add the PPh₃/CBr₄ solution to the endoperoxide solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to afford this compound (yield: ~99%).

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classical method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]

Protocol:

-

In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the enolate.

-

To this mixture, add a solution of phenacyl bromide (1.0 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr furan synthesis.

Transition-Metal-Free Synthesis Workflow

Caption: Workflow for the transition-metal-free synthesis.

Feist-Benary Synthesis Mechanism

Caption: Mechanism of the Feist-Benary furan synthesis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 6. Feist-Benary synthesis of furan [quimicaorganica.org]

Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Diarylfurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr furan synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient method for the preparation of substituted furans from 1,4-dicarbonyl compounds. First reported in 1884, this acid-catalyzed cyclization and dehydration reaction remains highly relevant for the synthesis of 2,5-diarylfurans, a structural motif present in many pharmaceuticals, functional materials, and natural products.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diarylfurans via the Paal-Knorr reaction, including the preparation of the requisite 1,4-diaryl-1,4-diketone precursors.

The synthesis is a two-step process that begins with the formation of a 1,4-diaryl-1,4-diketone, which is then subjected to acid-catalyzed cyclization to yield the desired 2,5-diaryl-substituted furan. A variety of catalysts can be employed for the cyclization, ranging from strong protic acids like sulfuric acid and hydrochloric acid to milder Lewis acids and solid-supported reagents.[3][4] Modern variations of the reaction often utilize microwave irradiation to accelerate the process and improve yields.[3][5]

Reaction Mechanism and Workflow

The Paal-Knorr furan synthesis proceeds through a well-established mechanism. The first step involves the protonation of one of the carbonyl groups of the 1,4-diketone, which activates it towards nucleophilic attack. The other carbonyl group then tautomerizes to its enol form. The hydroxyl group of the enol then attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate, driven by the acidic conditions, leads to the formation of the aromatic furan ring.[1][2][3]

A general workflow for the synthesis of 2,5-diarylfurans via the Paal-Knorr reaction is depicted below. This typically involves the synthesis of the 1,4-diaryl-1,4-diketone precursor followed by the acid-catalyzed cyclization.

Data Presentation

The following tables summarize representative examples of the Paal-Knorr synthesis of 2,5-diarylfurans, highlighting the variety of catalysts and reaction conditions that can be employed.

Table 1: Synthesis of 1,4-Diaryl-1,4-Diketone Precursors

| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Substituted Benzaldehyde | Methyl Vinyl Ketone | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (30 mol%), Triethylamine (50 mol%) | DMSO | Room Temp. | 24 | 71-96 |

This data is based on a general procedure for the Stetter reaction.[6][7]

Table 2: Paal-Knorr Cyclization of 1,4-Diaryl-1,4-Diketones to 2,5-Diarylfurans

| Entry | 1,4-Diketone | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | 1-(4-(methylthio)phenyl)-4-phenylbutane-1,4-dione | Trifluoroacetic acid | DMSO | 150 | 5 h | 95 |

| 2 | 1,4-Diphenyl-1,4-butanedione | p-Toluenesulfonic acid | Benzene | Reflux | - | - |

| 3 | General 1,4-dione | None (Deep Eutectic Solvent) | Choline chloride/urea | 80 | 72 h | ~94 (for 2,5-diphenylfuran) |

Yields are for the isolated product. Time and yield for entry 2 were not specified in the source material.[2][7]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Diaryl-1,4-Diketone via Stetter Reaction

This protocol describes a general method for the synthesis of 1,4-diketones from aldehydes and methyl vinyl ketone using an N-heterocyclic carbene (NHC) catalyst.[6][7]

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Methyl vinyl ketone (MVK) (2.5 eq)

-

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (catalyst, 0.3 eq)

-

Triethylamine (TEA) (0.5 eq)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the starting aldehyde (0.1 mmol) in DMSO (1 mL), add MVK (2.5 mmol), the thiazolium salt catalyst (30 mol %), and TEA (50 mol %).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Extract the residue with DCM.

-

Perform a standard aqueous work-up.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-diketone.

Protocol 2: Paal-Knorr Synthesis of a 2,5-Diaryl-Substituted Furan

This protocol is a representative example of the acid-catalyzed cyclization of a 1,4-diaryl-1,4-diketone to the corresponding furan.[7]

Materials:

-

1,4-Diaryl-1,4-diketone (e.g., 1-(4-(methylthio)phenyl)-4-phenylbutane-1,4-dione) (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the 1,4-diaryl-1,4-diketone in DMSO.

-

Add trifluoroacetic acid to the solution.

-

Heat the reaction mixture to 150 °C for 5 hours.

-

Allow the reaction to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure 2,5-diaryl-substituted furan.

Signaling Pathways and Logical Relationships

The mechanism of the Paal-Knorr furan synthesis can be visualized as a signaling pathway, where each step logically follows the previous one, initiated by the acid catalyst.

Conclusion

The Paal-Knorr synthesis is a robust and versatile method for the preparation of 2,5-diarylfurans. The reaction is tolerant of a wide range of functional groups on the aryl rings and can be carried out under various conditions, including conventional heating and microwave irradiation. The primary challenge often lies in the synthesis of the 1,4-diaryl-1,4-diketone precursors. However, modern synthetic methods, such as the Stetter reaction, provide efficient routes to these key intermediates. The protocols and data presented herein offer a comprehensive guide for researchers in the application of the Paal-Knorr synthesis for the generation of valuable 2,5-diaryl-substituted furan building blocks for drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Transition-Metal-Free Synthesis of 2,5-Diarylfurans: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective synthetic methodologies is paramount. This document provides detailed application notes and experimental protocols for the transition-metal-free synthesis of 2,5-diarylfurans, a privileged structural motif in medicinal chemistry and materials science.

The presented methods offer a significant advantage over classical transition-metal-catalyzed reactions by avoiding the use of expensive, toxic, and often difficult-to-remove metal catalysts. These protocols emphasize operational simplicity, broad substrate scope, and the potential for continuous-flow manufacturing, aligning with the principles of green chemistry.

Method 1: Oxidation-Dehydration Cascade of 1,3-Dienes